N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrrolidine-1-sulfonamide
Description
N-{1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrrolidine-1-sulfonamide is a small-molecule compound characterized by a piperidine core substituted with a trifluoromethylpyrimidine moiety and a pyrrolidine sulfonamide group.
Properties
IUPAC Name |
N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]pyrrolidine-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20F3N5O2S/c15-14(16,17)12-9-13(19-10-18-12)21-7-3-11(4-8-21)20-25(23,24)22-5-1-2-6-22/h9-11,20H,1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTVZOYHARDQUGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)NC2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20F3N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrrolidine-1-sulfonamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Piperidine Ring Formation: The piperidine ring is formed through a cyclization reaction involving a suitable precursor such as a 1,5-diamine.
Sulfonamide Formation: The final step involves the reaction of the piperidine derivative with pyrrolidine sulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrrolidine-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonamide group to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Corresponding substituted derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex structure characterized by the presence of a pyrimidine ring, a piperidine moiety, and a sulfonamide group. Its molecular formula is with a molecular weight of approximately 356.4 g/mol. The trifluoromethyl group enhances its lipophilicity, which may influence its biological activity.
Pharmacological Applications
1. Anticancer Activity
Research indicates that compounds similar to N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrrolidine-1-sulfonamide exhibit anticancer properties. These compounds can inhibit specific protein kinases involved in cancer cell proliferation and survival. For instance, studies have shown that sulfonamide derivatives can effectively reduce tumor growth in various cancer models by inducing apoptosis and inhibiting angiogenesis.
2. Antimicrobial Properties
The sulfonamide group is well-known for its antimicrobial effects, particularly against bacterial infections. Compounds containing this moiety have been utilized in antibiotic formulations. The presence of the pyrimidine and piperidine rings may enhance the efficacy against resistant strains of bacteria, making it a candidate for further development in this area.
3. Neurological Applications
Emerging research suggests that the compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The modulation of neurotransmitter systems and reduction of neuroinflammation are key mechanisms through which this compound may exert its effects.
Case Studies
Mechanism of Action
The mechanism of action of N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrrolidine-1-sulfonamide involves its interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The sulfonamide moiety can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several patented JAK inhibitors and kinase-targeting molecules. Key comparisons include:
{1-{1-[3-Fluoro-2-(trifluoromethyl)isonicotinoyl]piperidin-4-yl}-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]azetidin-3-yl}acetonitrile
- Structure: Features a piperidine-azetidine scaffold with a pyrrolopyrimidine-pyrazole substituent and a trifluoromethylisonicotinoyl group.
- Activity : Potent JAK1/JAK2 inhibitor (IC₅₀ < 50 nM) for autoimmune and inflammatory disorders .
- Key Differences : The acetonitrile tail and pyrrolopyrimidine-pyrazole system enhance JAK selectivity, whereas the target compound’s pyrrolidine sulfonamide may favor alternative targets (e.g., sulfonamide-associated enzymes).
3-Methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}thiophene-2-carboxamide
- Structure : Shares the 6-(trifluoromethyl)pyrimidin-4-yl-piperidine core but substitutes the sulfonamide with a thiophene carboxamide.
- Activity: Not explicitly stated, but thiophene-carboxamide groups are common in kinase inhibitors (e.g., EGFR, Aurora kinases) due to hydrophobic interactions .
- Key Differences : The thiophene group may improve membrane permeability compared to the polar sulfonamide in the target compound.
Goxalapladib (CAS-412950-27-7)
- Structure : Contains a naphthyridine-piperidine backbone with trifluoromethylbiphenyl and difluorophenyl groups.
- Activity : Anti-atherosclerosis agent targeting phospholipase A₂ (PLA₂), with a molecular weight of 718.80 .
- Key Differences : The bulkier naphthyridine system and lack of pyrimidine/sulfonamide groups suggest divergent mechanisms compared to the target compound.
Structural and Functional Analysis
Table 1: Comparative Overview
Key Observations:
Trifluoromethylpyrimidine Motif : Common across analogs, enhancing binding via hydrophobic and π-π interactions .
Sulfonamide vs. Carboxamide : The target’s sulfonamide may confer higher solubility but lower cell permeability than carboxamide derivatives .
Therapeutic Potential: JAK inhibitors dominate the evidence, suggesting the target compound could be optimized for similar pathways.
Biological Activity
N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrrolidine-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound can be characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C13H15F3N4O2S |
| Molecular Weight | 355.34 g/mol |
| CAS Number | Not specified |
| LogP | 3.4794 |
| Polar Surface Area | 54.541 Ų |
This compound exhibits its biological activity primarily through inhibition of specific enzyme targets, notably those involved in inflammatory pathways and microbial resistance mechanisms. Research indicates that compounds with similar structures often interact with protein kinases and other enzymes critical for cellular signaling.
Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of related compounds. For instance, derivatives containing pyrimidine and piperidine moieties have shown promising activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Case Study:
In a study evaluating a series of benzimidazole derivatives, compounds similar to this compound demonstrated significant antibacterial effects, with Minimum Inhibitory Concentrations (MICs) lower than standard antibiotics such as cefadroxil and fluconazole .
Anti-inflammatory Properties
Another area of interest is the anti-inflammatory potential of this compound. Research has shown that similar sulfonamide derivatives can inhibit pro-inflammatory cytokine production in vitro.
Research Findings:
A study focusing on pyrrolidine derivatives indicated that modifications to the piperidine moiety could enhance anti-inflammatory activity by targeting specific pathways involved in inflammation .
Comparative Analysis
The following table summarizes the biological activities reported for this compound compared to related compounds:
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrrolidine-1-sulfonamide, and how are reaction conditions optimized?
- Methodological Answer : The synthesis involves multi-step organic reactions, including:
- Pyrimidine-piperidine coupling : A Buchwald-Hartwig amination or nucleophilic substitution to attach the trifluoromethylpyrimidine to the piperidine ring. Solvents like DMF or THF and catalysts (e.g., Pd/C or triethylamine) are critical for yield optimization .
- Sulfonamide formation : Reacting the intermediate with pyrrolidine sulfonamide under controlled pH (e.g., using NaHCO₃) to avoid side reactions .
- Purification : Column chromatography (silica gel, gradient elution) or recrystallization (solvent: ethyl acetate/hexane) ensures >95% purity. Analytical validation via HPLC (C18 column, UV detection) and ¹H/¹³C NMR is essential .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer :
- Spectroscopic techniques : ¹H NMR (δ 8.2–8.5 ppm for pyrimidine protons; δ 3.5–4.0 ppm for piperidine-pyrrolidine linkages) and ¹³C NMR (CF₃ group at ~120 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ expected for C₁₅H₂₀F₃N₅O₂S).
- X-ray crystallography : If crystals are obtained, bond angles and dihedral angles validate 3D conformation (similar to analogs in ).
Advanced Research Questions
Q. How can computational modeling predict the reactivity and binding affinity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the trifluoromethyl group’s electron-withdrawing effect lowers LUMO energy, enhancing electrophilicity .
- Molecular docking : Screens against target proteins (e.g., kinases or GPCRs) using software like AutoDock Vina. The sulfonamide moiety may form hydrogen bonds with catalytic residues, as seen in related compounds .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (e.g., RMSD < 2 Å indicates stable binding) .
Q. What strategies resolve contradictory biological activity data across assays?
- Methodological Answer :
- Dose-response curve normalization : Compare IC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C) to rule out assay-specific artifacts .
- Metabolite profiling : LC-MS/MS identifies degradation products (e.g., hydrolyzed sulfonamide) that may interfere with activity .
- Structural analogs : Test derivatives (e.g., replacing CF₃ with Cl or CH₃) to isolate pharmacophore contributions (see Table 1 ) .
Table 1 : Comparative Activity of Structural Analogs
| Compound Modification | Biological Activity (IC₅₀, nM) | Key Finding |
|---|---|---|
| CF₃ → Cl (pyrimidine) | 120 ± 15 | Reduced potency by 40% |
| Piperidine → morpholine | 250 ± 30 | Loss of target selectivity |
| Sulfonamide → carboxamide | >1000 | Inactive |
Q. How are reaction kinetics studied for sulfonamide-mediated interactions?
- Methodological Answer :
- Stopped-flow spectroscopy : Monitors rapid sulfonamide-protein binding (e.g., kₐₙ ≈ 10⁴ M⁻¹s⁻¹ for carbonic anhydrase inhibition) .
- Isothermal titration calorimetry (ITC) : Measures binding enthalpy (ΔH) and entropy (ΔS) to distinguish hydrophobic (CF₃) vs. hydrogen-bonding (sulfonamide) contributions .
- Kinetic isotope effects (KIE) : Replacing labile H with deuterium in the sulfonamide group quantifies proton transfer steps .
Data Contradiction Analysis
Q. Why might solubility predictions (LogP) conflict with experimental results?
- Methodological Answer :
- LogP vs. LogD : The trifluoromethyl group increases LogP (predicted ~2.5), but ionization at physiological pH (sulfonamide pKa ~10) lowers LogD to ~1.2, explaining discrepancies .
- Aggregation assays : Dynamic light scattering (DLS) detects nanoaggregates (>100 nm) that reduce apparent solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
